molecular formula C15H20O3Si B1583297 Tris(isopropenyloxy)phenyl silane CAS No. 52301-18-5

Tris(isopropenyloxy)phenyl silane

Cat. No.: B1583297
CAS No.: 52301-18-5
M. Wt: 276.4 g/mol
InChI Key: XGIZTLFJCDBRDD-UHFFFAOYSA-N
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Description

Tris(isopropenyloxy)phenyl silane is an organosilicon compound with the molecular formula C15H20O3Si. It is characterized by the presence of three isopropenyloxy groups attached to a phenyl ring, which is further bonded to a silicon atom. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(isopropenyloxy)phenyl silane typically involves the reaction of phenyltrichlorosilane with isopropenyl alcohol in the presence of a base. The reaction proceeds through the formation of intermediate siloxanes, which are then converted to the desired product under controlled conditions. The general reaction can be represented as follows:

PhSiCl3+3CH2C(CH3)OHPhSi(OCH2C(CH3))3+3HCl\text{PhSiCl}_3 + 3 \text{CH}_2\text{C(CH}_3\text{)OH} \rightarrow \text{PhSi(OCH}_2\text{C(CH}_3\text{))}_3 + 3 \text{HCl} PhSiCl3​+3CH2​C(CH3​)OH→PhSi(OCH2​C(CH3​))3​+3HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Tris(isopropenyloxy)phenyl silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced using hydrosilanes to yield corresponding silanes.

    Substitution: The isopropenyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes such as triethylsilane are commonly used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Tris(isopropenyloxy)phenyl silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tris(isopropenyloxy)phenyl silane involves the interaction of its functional groups with various molecular targets. The isopropenyloxy groups can undergo hydrolysis to form silanols, which can further react with other molecules to form stable siloxane bonds. This reactivity makes it a valuable compound in cross-linking and surface modification applications .

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar in structure but lacks the isopropenyloxy groups.

    Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of isopropenyloxy groups.

Uniqueness

Tris(isopropenyloxy)phenyl silane is unique due to the presence of isopropenyloxy groups, which impart distinct reactivity and properties compared to other silanes. This makes it particularly useful in applications requiring specific functionalization and cross-linking capabilities .

Properties

IUPAC Name

phenyl-tris(prop-1-en-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3Si/c1-12(2)16-19(17-13(3)4,18-14(5)6)15-10-8-7-9-11-15/h7-11H,1,3,5H2,2,4,6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIZTLFJCDBRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C1=CC=CC=C1)(OC(=C)C)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068733
Record name Tris(isopropenyloxy)phenyl silane
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Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52301-18-5
Record name [Tris[(1-methylethenyl)oxy]silyl]benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzene, (tris((1-methylethenyl)oxy)silyl)-
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Record name Benzene, [tris[(1-methylethenyl)oxy]silyl]-
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Record name Tris(isopropenyloxy)phenyl silane
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Record name Tris(isopropenyloxy)phenyl silane
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Record name tris(isopropenyloxy)phenyl silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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